molecular formula C7H4Cl2O3S B2606350 2-Chloro-5-formylbenzenesulfonic acid chloride CAS No. 2097811-86-2

2-Chloro-5-formylbenzenesulfonic acid chloride

Cat. No.: B2606350
CAS No.: 2097811-86-2
M. Wt: 239.07
InChI Key: DBELTFXMFBRHAD-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature

The systematic nomenclature of 2-chloro-5-formylbenzenesulfonic acid chloride follows International Union of Pure and Applied Chemistry conventions for substituted benzene derivatives containing multiple functional groups. The complete IUPAC name "2-chloro-5-formylbenzenesulfonyl chloride" reflects the systematic numbering of the benzene ring, where the sulfonyl chloride group serves as the principal functional group. The numbering system begins with the carbon atom bearing the sulfonyl chloride substituent designated as position 1, establishing the reference point for all other substituents on the aromatic ring.

The systematic nomenclature prioritizes functional groups according to established hierarchical rules, with the sulfonyl chloride group taking precedence over both the chloro and formyl substituents. This nomenclature approach ensures unambiguous identification of the compound's structure, particularly important given the potential for positional isomers with different substitution patterns. The prefix "2-chloro" indicates the presence of a chlorine atom at the ortho position relative to the sulfonyl chloride group, while "5-formyl" designates the aldehyde functionality at the meta position relative to the principal group.

Research into related compounds demonstrates the importance of systematic nomenclature in distinguishing between structural isomers. Comparative analysis with 2-chlorobenzenesulfonyl chloride, which lacks the formyl substituent, illustrates how systematic naming conventions prevent confusion between related chemical entities. The complete systematic name provides essential information for chemical databases, regulatory documentation, and scientific literature, ensuring accurate compound identification across different research contexts.

Properties

IUPAC Name

2-chloro-5-formylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBELTFXMFBRHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-formylbenzenesulfonic acid chloride typically involves the chlorination of 5-formylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the 2-position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), which facilitate the chlorination reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Large-scale production often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-formylbenzenesulfonic acid chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-chloro-5-formylbenzenesulfonic acid chloride typically involves the reaction of 4-chlorobenzaldehyde with oleum, resulting in high yields and purity of the product. This method has been optimized to enhance efficiency and reduce reaction times .

Table 1: Synthesis Conditions and Yields

Reaction ComponentConditionYield (%)
4-Chlorobenzaldehyde + Oleum70-110°C78-89%
Neutralization with NaOH45% solution73.6%

Applications in Industry

1. Optical Brighteners

This compound is used as a precursor in the synthesis of optical brighteners, particularly those based on bis-stilbene compounds. These brighteners are crucial in the textile and detergent industries for enhancing the appearance of fabrics .

2. Dyes and Pigments

The compound serves as an intermediate in the production of various dyes, including fluorescent dyes. Its ability to undergo further chemical modifications allows it to be tailored for specific dye applications, enhancing colorfastness and stability under different conditions .

3. Pharmaceutical Intermediates

In pharmaceutical chemistry, this compound is utilized to synthesize sulfonamide derivatives, which possess antimicrobial properties. The introduction of sulfonic acid groups can enhance the solubility and bioavailability of these drugs .

Case Studies

Case Study 1: Optical Brightener Synthesis

A study demonstrated that using this compound as a starting material allowed for the efficient synthesis of fluorescent brighteners with improved performance in cold washing applications. The resulting products showed excellent chlorine resistance and stability, making them suitable for commercial detergents .

Case Study 2: Synthesis of Sulfonamide Antibiotics

Research highlighted the use of this compound in synthesizing sulfonamide antibiotics. By modifying the chlorinated aromatic structure, researchers successfully created derivatives with enhanced antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-Chloro-5-formylbenzenesulfonic acid chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the formyl group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity and applications of 2-chloro-5-formylbenzenesulfonyl chloride are influenced by its unique substituents. Below is a comparative analysis with analogous sulfonyl chlorides and related derivatives:

Structural and Functional Group Comparisons

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The formyl (-CHO) and chlorine substituents in 2-chloro-5-formylbenzenesulfonyl chloride enhance the electrophilicity of the sulfonyl chloride group, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to derivatives with electron-donating groups. For instance, the nitro (-NO₂) group in 2-chloro-5-nitrobenzenesulfonic acid further increases acidity and oxidative stability .
  • Fluorinated Derivatives: The pentafluorosulfur (-SF₅) group in 2-methyl-5-(pentafluorosulfur)benzenesulfonyl chloride creates steric and electronic effects, limiting its utility in standard nucleophilic substitutions but enhancing thermal stability .

Crystallographic and Structural Insights

  • Crystal Packing: Studies on sulfonamide derivatives (e.g., 5-benzenesulfonamido-2-chlorobenzoic acid) reveal dimeric structures stabilized by hydrogen bonding (N–H⋯O and O–H⋯O interactions), which influence solubility and bioavailability .

Biological Activity

2-Chloro-5-formylbenzenesulfonic acid chloride is an important chemical compound with various applications in organic synthesis and pharmaceuticals. Its biological activity has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other biologically active compounds. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound can be synthesized through the reaction of 4-chlorobenzaldehyde with oleum at elevated temperatures. This process yields high-purity products that are valuable for further chemical transformations, including the synthesis of sulfonamides and dyes .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to participate in various biochemical reactions. The sulfonic acid group enhances its solubility in water, facilitating interactions with biological macromolecules. The aldehyde functional group allows for nucleophilic attacks, making it reactive towards amino groups in proteins and other biomolecules.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing sulfonic acid groups have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of sulfonated compounds derived from benzenesulfonic acid derivatives. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. The study concluded that the presence of the sulfonic acid group was crucial for enhancing antimicrobial activity .

Study 2: Synthesis and Application in Drug Development

In another study, researchers synthesized novel compounds based on this compound for use as potential anti-cancer agents. The compounds were tested for their ability to inhibit cell proliferation in various cancer cell lines. Results showed that these derivatives could induce apoptosis in targeted cancer cells, highlighting their potential as therapeutic agents .

Data Tables

Study Compound Biological Activity Findings
Study 1Sulfonated derivativesAntimicrobialSignificant inhibition of Gram-positive bacteria
Study 2Novel derivativesAnti-cancerInduced apoptosis in cancer cell lines

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-5-formylbenzenesulfonic acid chloride?

Methodological Answer: The compound is synthesized via chlorosulfonation or thionyl chloride-mediated activation of precursor acids. Key steps include:

  • Chlorosulfonation : Reaction of a benzene derivative (e.g., toluene) with chlorosulfonic acid under controlled temperatures (e.g., 50–80°C) to introduce sulfonyl chloride groups .
  • Thionyl Chloride Activation : Conversion of carboxylic acid intermediates (e.g., 2-chloro-5-nitrobenzoic acid) to acyl chlorides using thionyl chloride (SOCl₂) in solvents like benzene or N-methylacetamide. Reflux for 4–6 hours ensures complete conversion .
  • Purification : Distillation or recrystallization to isolate the product. Example solvents: ethanol/water mixtures .

Q. Key Considerations :

  • Monitor reaction progress via TLC or IR spectroscopy (e.g., disappearance of -COOH peaks at ~1700 cm⁻¹) .
  • Avoid moisture to prevent hydrolysis of the sulfonyl chloride group .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ ~9.8 ppm) .
    • ¹³C NMR : Confirm sulfonyl chloride (C-SO₂Cl) and formyl (C=O) groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
  • Elemental Analysis : Verify Cl and S content to assess purity .
  • IR Spectroscopy : Detect SO₂Cl (asymmetric stretch ~1370 cm⁻¹) and C=O (aldehyde stretch ~1720 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HCl, SO₂) released during reactions .
  • Storage : Keep in airtight, moisture-free containers at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., N-methylacetamide) enhance reaction rates compared to benzene .
  • Catalyst Use : Additives like dimethylformamide (DMF, 0.5–1% v/v) accelerate thionyl chloride-mediated acylations .
  • Temperature Control : Reflux at 70–80°C balances reaction speed and byproduct formation .
  • Stoichiometry : Maintain a 2:1 molar ratio of SOCl₂ to precursor acid for complete conversion .

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to simulate NMR/IR spectra and compare with experimental data. For example, discrepancies in aldehyde proton shifts may arise from solvent effects or tautomerism .
  • Molecular Dynamics : Simulate hydrolysis pathways to explain unexpected degradation products observed in stability studies .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., chloro vs. formyl group orientation) .

Case Study :
Conflicting ¹H NMR signals for aromatic protons (δ 7.8 vs. 8.2 ppm) were resolved by DFT simulations, attributing differences to solvent polarity effects .

Q. What strategies mitigate challenges in synthesizing derivatives of this compound for medicinal applications?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the aldehyde during sulfonamide formation .
  • Microwave-Assisted Synthesis : Reduce reaction times for coupling with amines (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .
  • Parallel Screening : Test multiple catalysts (e.g., AlCl₃, FeCl₃) to optimize Friedel-Crafts alkylation of the benzene ring .

Q. How do structural modifications impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups : The sulfonyl chloride (-SO₂Cl) and aldehyde (-CHO) groups deactivate the aromatic ring, reducing electrophilic substitution rates. Use Pd-catalyzed Suzuki-Miyaura coupling for C-C bond formation .
  • Steric Effects : Bulkier substituents at the 5-position hinder nucleophilic attack at the sulfonyl chloride. Optimize ligand choice (e.g., triphenylphosphine vs. XPhos) .

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